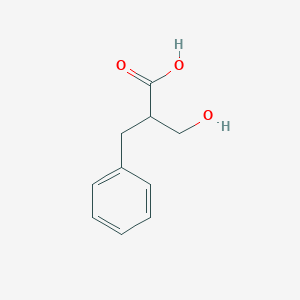

(R)-2-Benzyl-3-hydroxypropanoic acid

説明

特性

IUPAC Name |

(2R)-2-benzyl-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUHFHDKXQBHMH-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of (R)-2-Benzyl-3-hydroxypropanoic Acid

Introduction

(R)-2-Benzyl-3-hydroxypropanoic acid is a valuable chiral building block of significant interest in medicinal chemistry and asymmetric synthesis. Possessing a unique trifunctional structure—a stereodefined center, a carboxylic acid, and a primary alcohol—this molecule serves as a versatile precursor for the stereoselective synthesis of complex bioactive molecules. Its structural rigidity and available functional handles make it particularly crucial in the development of enzyme inhibitors, where precise three-dimensional orientation is paramount for efficacy.

This guide provides an in-depth exploration of the chemical properties, stereoselective synthesis, reactivity, and applications of (R)-2-Benzyl-3-hydroxypropanoic acid. It is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique characteristics in their synthetic endeavors. The methodologies described herein are grounded in established chemical principles, providing a framework for predictable and reproducible outcomes.

Physicochemical and Spectroscopic Profile

The fundamental properties of a chiral building block are critical for its effective use in synthesis, dictating solubility, reactivity, and purification strategies.

Physicochemical Data

The key physical and chemical properties of (R)-2-Benzyl-3-hydroxypropanoic acid are summarized below. These values are essential for reaction planning, solvent selection, and safety considerations.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | PubChem[1] |

| Molecular Weight | 180.20 g/mol | PubChem[1] |

| CAS Number | 123802-80-2 | ChemicalBook[2] |

| Appearance | Solid (Typical) | General Knowledge |

| Melting Point | 126-127 °C | JOCPR |

| Boiling Point | 352.5 °C (Predicted) | General Knowledge |

| InChIKey | RDUHFHDKXQBHMH-SECBINFHSA-N | PubChem[3] |

Spectroscopic Characterization

Rationale for Predicted Shifts:

-

¹H NMR: The proton at the chiral center (C2) is expected to be a multiplet due to coupling with both the benzylic (C4) and hydroxymethyl (C3) protons. The diastereotopic protons of the CH₂OH group will likely appear as distinct multiplets. The aromatic protons of the benzyl group will reside in their characteristic region (~7.2-7.4 ppm). The acidic proton of the carboxyl group often presents as a broad singlet at a high chemical shift.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 179-180 ppm. The carbons of the phenyl ring will be found between 126-139 ppm. The chiral center (C2), the hydroxymethyl carbon (C3), and the benzylic carbon (C4) will have distinct shifts in the aliphatic region.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11.0-12.0 | br s | 1H | H OOC- |

| 7.19-7.31 | m | 5H | -C₆H ₅ |

| ~4.00 | m | 1H | HO-CH ₂- |

| ~3.85 | m | 1H | HO-CH ₂- |

| 3.00-3.10 | m | 1H | -CH (COOH)- |

| 2.75-2.95 | m | 2H | -CH ₂-Ph |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~179.5 | -C OOH |

| ~138.9 | Ar-C (quaternary) |

| ~128.9 | Ar-C H |

| ~128.5 | Ar-C H |

| ~126.6 | Ar-C H |

| ~68.0 | HO-C H₂- |

| ~54.1 | -C H(COOH)- |

| ~35.1 | -C H₂-Ph |

Note: These are predicted values based on the analysis of similar compounds, such as 2-Benzyl-3-hydroxybutanoic acid. Actual experimental values may vary.

Stereoselective Synthesis: A Chemoenzymatic Approach

Achieving high enantiomeric purity is the most critical aspect of synthesizing chiral building blocks. While classical methods like asymmetric hydrogenation of β-keto esters are effective, chemoenzymatic strategies offer exceptional selectivity under mild conditions, representing a green and efficient alternative.[4][5][6]

A validated two-enzyme cascade reaction provides a highly selective route to (R)-2-Benzyl-3-hydroxypropanoic acid starting from the readily available L-phenylalanine.[7]

Synthesis Workflow Diagram

Caption: Chemoenzymatic cascade for (R)-2-Benzyl-3-hydroxypropanoic acid synthesis.

Experimental Protocol: Chemoenzymatic Synthesis

This protocol is adapted from a published chemoenzymatic method.[7] The system's self-validation lies in the high selectivity of the enzymes, which ensures the desired stereochemical outcome.

Materials:

-

L-Phenylalanine

-

Formaldehyde solution (13.4 M)

-

Lyophilized E. coli cells expressing PmaLAAD (L-amino acid deaminase)

-

Lyophilized E. coli cells expressing KPHMT I212A (carboligase variant)

-

Sodium borohydride (NaBH₄)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a suitable reaction vessel, suspend lyophilized PmaLAAD cells (e.g., 500 mg) and lyophilized KPHMT I212A cells (e.g., 100 mg) in a buffered aqueous solution.

-

Substrate Addition: Add L-phenylalanine (1.0 eq., e.g., 0.5 mmol) to the enzyme suspension.

-

Aldol Reaction: Add an excess of formaldehyde solution (e.g., 15 eq., 7.5 mmol). Stir the mixture at a controlled temperature (e.g., 30 °C) for 24 hours. The reaction progress can be monitored by HPLC to confirm the consumption of the starting amino acid.

-

Reduction: After the cascade reaction is complete, cool the mixture in an ice bath. Carefully add sodium borohydride (NaBH₄) portion-wise to reduce the intermediate keto-acid.

-

Work-up: Once the reduction is complete, acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The resulting solid can be further purified by column chromatography or recrystallization to yield (R)-2-Benzyl-3-hydroxypropanoic acid with high enantiomeric excess (>90% ee).[7]

Chemical Reactivity and Derivatization

The synthetic utility of (R)-2-Benzyl-3-hydroxypropanoic acid stems from the orthogonal reactivity of its carboxylic acid and primary hydroxyl groups. This allows for selective modification, a crucial feature in multi-step synthesis.

Caption: Key reactivity sites of (R)-2-Benzyl-3-hydroxypropanoic acid.

Amide Bond Formation: A Gateway to Bioactive Molecules

A primary application of this building block is in the synthesis of peptide-like molecules, such as renin inhibitors, where it serves as a key N-terminal fragment. The carboxylic acid is activated and coupled with an amine to form a stable amide bond.

Experimental Protocol: EDC/HOBt Mediated Amide Coupling

This is a representative protocol for coupling the title compound with a generic primary amine, based on standard peptide coupling procedures.[8][9][10] The self-validating nature of this protocol relies on the in-situ formation of a highly reactive HOBt-ester, which minimizes side reactions and racemization.

Materials:

-

(R)-2-Benzyl-3-hydroxypropanoic acid (1.0 eq.)

-

Primary amine (e.g., Benzylamine, 1.1 eq.)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.)

-

1-Hydroxybenzotriazole (HOBt) (1.2 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

Procedure:

-

Activation: In a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve (R)-2-Benzyl-3-hydroxypropanoic acid (1.0 eq.) in anhydrous DMF.

-

Coupling Agents: Add HOBt (1.2 eq.) and EDC (1.2 eq.) to the solution. Stir the mixture for 15-20 minutes at room temperature to allow for the formation of the activated HOBt-ester intermediate.

-

Base and Amine Addition: Add DIPEA (2.0 eq.) to the reaction mixture, followed by the slow addition of the amine (1.1 eq.).

-

Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the consumption of the starting acid by Thin-Layer Chromatography (TLC).

-

Quenching and Extraction: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (3x) and brine (1x). This removes unreacted acid, HOBt, and other water-soluble byproducts.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude amide product by column chromatography on silica gel to obtain the desired coupled product.

Applications in Drug Development: Renin Inhibitors

(R)-2-Benzyl-3-hydroxypropanoic acid is a documented precursor in the synthesis of potent renin inhibitors, a class of drugs used to treat hypertension.[7] Its structure is incorporated to interact with specific pockets in the active site of the renin enzyme. The benzyl group often occupies a hydrophobic pocket, while the stereocenter ensures the correct orientation of other pharmacophoric elements for optimal binding.

Handling, Storage, and Safety

-

Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place to prevent degradation.

-

Safety: Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) from the supplier for comprehensive safety information.

Conclusion

(R)-2-Benzyl-3-hydroxypropanoic acid stands out as a highly functionalized and stereochemically defined building block. Its value is underscored by the efficiency of modern chemoenzymatic synthetic routes that deliver it in high enantiopurity. The molecule's dual reactivity at the carboxyl and hydroxyl termini provides synthetic chemists with a versatile platform for constructing complex molecular architectures, most notably demonstrated in the field of renin inhibitors. The protocols and data presented in this guide offer a robust foundation for researchers to confidently incorporate this valuable synthon into their drug discovery and development programs.

References

-

Mutti, F. G., Knaus, T., et al. (2020). Chemoenzymatic Production of Enantiocomplementary 2-Substituted 3-Hydroxycarboxylic Acids from L-α-Amino Acids. Angewandte Chemie International Edition, 59(31), 12844-12853. [Link]

-

Wada, K., Goto, M., et al. (2017). NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS. HETEROCYCLES, 94(5), 963. [Link]

-

Organic Syntheses. (2014). A General and Scalable Procedure for the Amide Coupling of Z-L-Phg-OH and H-Val-OMe•HCl via an Activated N-Hydroxysuccinimide Ester. Organic Syntheses, 91, 141-152. [Link]

-

University of Rochester. (2023). Experiment 3: Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. Chemistry 208/210 Laboratory Manual. [Link]

-

Bandyopadhyay, A., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(43), 5652-5655. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and evaluation of 2-benzyl-3-hydroxybutanoic acid as inhibitor for carboxypeptidase A. JOCPR, 4(1), 444-448. [Link]

-

PubChem. (2024). 2-Benzyl-3-hydroxypropanoic acid. National Center for Biotechnology Information. [Link]

-

Frontiers in Bioengineering and Biotechnology. (2020). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers Media S.A.[Link]

-

Renata, H., et al. (2020). Recent Advances in the Chemoenzymatic Synthesis of Bioactive Natural Products. Current Opinion in Biotechnology, 66, 1-9. [Link]

-

Verma, S., & Paliwal, S. (2024). Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs. Current Pharmaceutical Biotechnology, 25(4), 448-467. [Link]

-

Zhang, Y., et al. (2018). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. Molecules, 23(11), 2829. [Link]

-

MDPI. (2009). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Molecules, 14(1), 373-383. [Link]

-

SpectraBase. (2026). Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate. Wiley-VCH GmbH. [Link]

-

PubChem. (2024). (R)-2-Benzyl-3-hydroxypropanoic acid. National Center for Biotechnology Information. [Link]

-

The Aquila Digital Community. (2021). Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters. University of Southern Mississippi. [Link]

-

Doc Brown's Chemistry. (2023). 1H proton nmr spectrum of propanoic acid. docbrown.info. [Link]

-

Frontiers in Chemistry. (2024). Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids. Frontiers Media S.A.[Link]

Sources

- 1. 2-Benzyl-3-hydroxypropanoic acid | C10H12O3 | CID 562345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-2-BENZYL-3-HYDROXYPROPANOIC ACID | 123802-80-2 [m.chemicalbook.com]

- 3. (R)-2-Benzyl-3-hydroxypropanoic acid | C10H12O3 | CID 11805344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent Advances in the Chemoenzymatic Synthesis of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemoenzymatic Production of Enantiocomplementary 2-Substituted 3-Hydroxycarboxylic Acids from L-α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. www1.chem.umn.edu [www1.chem.umn.edu]

- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Multi-Platform Analytical Approach to the Structure Elucidation of (R)-2-Benzyl-3-hydroxypropanoic Acid

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of a Chiral Building Block

(R)-2-Benzyl-3-hydroxypropanoic acid is a chiral building block of considerable interest in medicinal chemistry and asymmetric synthesis.[1] Its structure, featuring a benzyl group, a carboxylic acid, and a primary alcohol centered around a stereogenic carbon, makes it a versatile precursor for synthesizing more complex, high-value molecules, including enzyme inhibitors and chiral pharmaceuticals.[1] The biological activity of such complex molecules is often dictated by their absolute stereochemistry, making the unambiguous confirmation of the (R)-configuration and overall structure a critical step in any research or development pipeline.

This guide eschews a simplistic, linear checklist in favor of a holistic, integrated analytical strategy. As a Senior Application Scientist, my objective is to present a self-validating workflow that not only identifies the molecule but rigorously confirms its three-dimensional structure. We will explore the causality behind each experimental choice, demonstrating how data from orthogonal techniques are woven together to build an unshakeable structural proof, from basic connectivity to absolute stereochemical assignment.

Part 1: Foundational Analysis - Establishing the Molecular Framework

The initial phase of elucidation focuses on defining the molecule's fundamental properties: its mass, molecular formula, and the connectivity of its atoms. These foundational data provide the scaffold upon which stereochemical details are built.

High-Resolution Mass Spectrometry (HRMS): The Molecular Blueprint

Expertise & Causality: The first and most fundamental question is "What is the molecular formula?". High-Resolution Mass Spectrometry is the definitive tool for this purpose. Unlike unit-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This precision is crucial for calculating a unique elemental composition, thereby distinguishing the target compound from any potential isomers.

The expected molecular formula for 2-Benzyl-3-hydroxypropanoic acid is C₁₀H₁₂O₃, with a monoisotopic mass of approximately 180.0786 g/mol .[2][3]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A 1 mg/mL solution of the analyte is prepared in a volatile solvent such as methanol or ethyl acetate. If the compound's volatility is low, derivatization (e.g., silylation with BSTFA) may be required to increase volatility and thermal stability.

-

GC Injection: 1 µL of the prepared sample is injected into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).

-

GC Method:

-

Inlet Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution data.

-

Scan Range: 50-350 m/z.

-

-

Data Analysis: The resulting mass spectrum is analyzed to find the molecular ion peak ([M]⁺). The exact mass of this ion is used to confirm the elemental composition using the instrument's software. The fragmentation pattern, showing characteristic losses (e.g., loss of H₂O, COOH), provides further structural confirmation. A prominent fragment is often the tropylium ion ([C₇H₇]⁺) at m/z 91, which is characteristic of a benzyl moiety.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the C-H Framework

Expertise & Causality: With the molecular formula confirmed, NMR spectroscopy is employed to map the connectivity of the carbon and hydrogen atoms. ¹H NMR provides information on the chemical environment and neighboring protons for each hydrogen atom, while ¹³C NMR identifies the different carbon environments. Together, they allow for the assembly of the molecule's structural backbone.

Predicted NMR Data

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | Rationale |

| Aromatic (C₆H₅) | 7.20 - 7.40 (m, 5H) | 127-130 (Ar-CH), ~138 (Ar-C) | Typical range for monosubstituted benzene ring protons and carbons. |

| Benzyl CH₂ | 2.85 - 3.10 (m, 2H) | ~38 | Methylene group adjacent to an aromatic ring and a chiral center. |

| Chiral CH | 2.95 - 3.20 (m, 1H) | ~45 | Methine proton coupled to two different methylene groups. |

| Hydroxyl CH₂ | 3.70 - 3.90 (m, 2H) | ~64 | Methylene group adjacent to a hydroxyl group. |

| Carboxylic Acid H | > 10.0 (br s, 1H) | ~178 | Highly deshielded proton of the carboxylic acid functional group. |

| Hydroxyl H | Variable (br s, 1H) | - | Position is solvent and concentration-dependent. |

Note: Predicted shifts are based on standard chemical shift tables and analysis of similar structures. Actual values may vary.[5]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to resolve hydroxyl and carboxylic acid protons.

-

¹H NMR Acquisition: Acquire a ¹H spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans for good signal-to-noise and a relaxation delay that allows for quantitative integration.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

-

2D NMR (Optional but Recommended): For unambiguous assignment, a COSY (Correlation Spectroscopy) experiment can be run to establish H-H couplings, and an HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton to its directly attached carbon.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups. The vibrational frequencies of bonds act as a "fingerprint," corroborating the structural features inferred from MS and NMR.

Expected IR Absorptions

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400 - 2400 (broad) | O-H stretch | Carboxylic Acid |

| ~3300 (broad) | O-H stretch | Alcohol |

| ~1700 (strong) | C=O stretch | Carboxylic Acid |

| 3100 - 3000 | C-H stretch | Aromatic |

| 3000 - 2850 | C-H stretch | Aliphatic |

| 1600, 1450 | C=C stretch | Aromatic Ring |

Part 2: The Definitive Step - Stereochemical Elucidation

Confirming the molecular framework is only half the battle. The critical determinant of the molecule's utility is its absolute configuration. This section details the methods required to prove the (R)-enantiomer is present and to quantify its purity.

Chiral High-Performance Liquid Chromatography (HPLC): Quantifying Enantiomeric Purity

Expertise & Causality: Chiral HPLC is the gold standard for separating enantiomers and determining the enantiomeric excess (ee) of a sample.[6] The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus be resolved into two separate peaks.[7][8] For acidic compounds like (R)-2-Benzyl-3-hydroxypropanoic acid, polysaccharide-based CSPs are often highly effective.[9] The mobile phase typically requires an acidic modifier to ensure the analyte is in a single, non-ionized form, leading to better peak shape and resolution.[7]

Workflow for Chiral HPLC Method Development

Caption: Workflow for chiral HPLC analysis.

Experimental Protocol: Enantiomeric Excess (ee) Determination

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or a similar polysaccharide-based column).

-

Mobile Phase: A mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA). The ratio of hexane to alcohol is the primary parameter for optimizing resolution and retention time.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm or 254 nm.

-

Procedure: a. First, inject a solution of the racemic (R/S) standard to determine the retention times of both enantiomers and confirm baseline separation. b. Inject the sample solution of (R)-2-Benzyl-3-hydroxypropanoic acid. c. Identify the peaks by comparing their retention times to the standard. d. Integrate the peak areas for both the (R) and (S) enantiomers.

-

Calculation of Enantiomeric Excess (ee): The ee is calculated using the areas of the two enantiomer peaks: ee (%) = (|Area_R - Area_S|) / (Area_R + Area_S) * 100[10][11] A successful synthesis should yield an ee of >99%.

Optical Rotation: A Classic Confirmation

Expertise & Causality: Chiral molecules are optically active, meaning they rotate the plane of polarized light. While chiral HPLC confirms the enantiomeric purity, polarimetry provides a bulk property of the sample that should be consistent for a given enantiomer. The sign of the rotation (+ or -) is a physical characteristic that, when compared to literature values for a known standard, provides strong corroborating evidence for the assigned configuration.

Experimental Protocol: Polarimetry

-

Sample Preparation: Prepare a solution of the compound with a precisely known concentration (c, in g/mL) in a specified solvent (e.g., ethanol).

-

Measurement: Fill a polarimeter cell of a known path length (l, in dm). Measure the observed rotation (α_obs).

-

Calculation of Specific Rotation [α]: [α]_D^T = α_obs / (c * l) Where T is the temperature and D refers to the sodium D-line (589 nm). The resulting value should be compared to established literature data to confirm the identity of the enantiomer.

Part 3: Integrated Analysis and Final Confirmation

The definitive elucidation of (R)-2-Benzyl-3-hydroxypropanoic acid is achieved not by a single experiment, but by the convergence of all collected data. Each piece of evidence must be consistent with the proposed structure and with the results from orthogonal techniques.

Diagram of Integrated Structure Elucidation

Caption: Integrated workflow for final structure confirmation.

Trustworthiness Through Data Convergence:

-

Mass Spectrometry provides the molecular formula C₁₀H₁₂O₃.

-

NMR and IR Spectroscopy confirm the presence of a benzyl group, a primary alcohol, and a carboxylic acid, and piece together the C-H backbone, confirming the connectivity of 2-benzyl-3-hydroxypropanoic acid.

-

Chiral HPLC resolves the enantiomers, demonstrates that the sample consists of a single predominant enantiomer (ee > 99%), and provides its retention time for future quality control.

-

Polarimetry provides a specific rotation value. When this value matches the literature standard for the (R)-enantiomer, it serves as the final piece of evidence confirming the absolute configuration.

This multi-faceted, self-validating system ensures the highest degree of confidence in the final structural assignment.

Conclusion

References

-

Organic Syntheses Procedure, (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Available at: [Link]

-

LCGC International, A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

-

MDPI, Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available at: [Link]

-

Wikipedia, Chiral analysis. Available at: [Link]

-

Daicel Chiral Technologies, Enantiomer separation of acidic compounds. Available at: [Link]

-

SpectraBase, 2-Benzyl-3-hydroxypropanoic acid - Optional[MS (GC)] - Spectrum. Available at: [Link]

-

PubChem, (R)-2-Benzyl-3-hydroxypropanoic acid. Available at: [Link]

-

PubChem, 2-[Benzyl(butoxy)amino]-3-hydroxypropanoic acid. Available at: [Link]

-

Taylor & Francis, Structure elucidation – Knowledge and References. Available at: [Link]

-

PubChem, 2-Benzyl-3-hydroxypropanoic acid. Available at: [Link]

-

PubChem, (2R)-3-hydroxy-2-methylpropanoic acid. Available at: [Link]

-

PubChem, 2-[Benzyl(ethyl)amino]-3-hydroxypropanoic acid. Available at: [Link]

-

National Institutes of Health, Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Available at: [Link]

-

Restek, A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]

-

PubMed, HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Available at: [Link]

-

Royal Society of Chemistry, Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Available at: [Link]

-

SpectraBase, Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate - Optional[1H NMR] - Spectrum. Available at: [Link]

-

PrepChem.com, Synthesis of benzyl propionate. Available at: [Link]

-

Phenomenex, Chiral HPLC Separations. Available at: [Link]

-

Master Organic Chemistry, Optical Purity and Enantiomeric Excess. Available at: [Link]

-

YouTube, How To Calculate Enantiomeric Excess - Stereochemistry. Available at: [Link]

-

Doc Brown's Chemistry, low/high resolution 1H proton nmr spectrum of propanoic acid. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. 2-Benzyl-3-hydroxypropanoic acid | C10H12O3 | CID 562345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Chiral analysis - Wikipedia [en.wikipedia.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

(R)-2-Benzyl-3-hydroxypropanoic acid (CAS 123802-80-2): An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide offers a comprehensive overview of (R)-2-Benzyl-3-hydroxypropanoic acid, a chiral building block of paramount importance in the pharmaceutical industry. With full editorial control, this document is structured to provide researchers, scientists, and drug development professionals with a blend of technical accuracy and field-proven insights into the synthesis, characterization, and application of this critical molecule.

Core Compound Overview: Significance and Physicochemical Profile

(R)-2-Benzyl-3-hydroxypropanoic acid (CAS: 123802-80-2) is a non-proteinogenic amino acid analogue that serves as a versatile precursor in asymmetric synthesis.[1] Its structural features—a carboxylic acid, a primary alcohol, and a benzyl group attached to a chiral center—make it an invaluable intermediate for constructing complex molecular architectures with high stereochemical fidelity.[1] Its primary application lies in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and heart failure.[2][3]

Physicochemical Data Summary

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol [4][5] |

| Appearance | White to Yellow Solid |

| Storage Temperature | Room temperature |

| InChI Key | RDUHFHDKXQBHMH-SECBINFHSA-N |

This data is compiled from publicly available sources and should be confirmed by internal analysis.

Stereoselective Synthesis: Strategies and Methodologies

The enantiomeric purity of (R)-2-Benzyl-3-hydroxypropanoic acid is crucial for its utility in pharmaceutical synthesis.[1] Several synthetic strategies have been developed to achieve high enantiomeric excess (ee).

Asymmetric Hydrogenation

Asymmetric hydrogenation of 2-benzyl-3-oxopropanoic acid derivatives is a cornerstone method for producing the desired (R)-enantiomer.[1] This approach typically employs chiral ruthenium catalysts, such as BINAP-Ru complexes, to achieve high enantioselectivity (>98% ee).[1]

Experimental Protocol: Asymmetric Hydrogenation

-

Substrate Preparation: Synthesize a suitable precursor, such as methyl 2-benzyl-3-oxopropanoate.

-

Catalyst Loading: In an inert atmosphere, charge a high-pressure reactor with the substrate and a chiral ruthenium catalyst (e.g., BINAP-Ru complex) at a loading of 0.1–0.5 mol%.[1]

-

Reaction Execution: Pressurize the reactor with hydrogen gas (50–100 bar) and maintain the temperature between 25–40°C.[1] Use methanol or ethanol as the solvent.[1]

-

Work-up and Isolation: Upon reaction completion, filter the catalyst and concentrate the solution. The resulting ester can then be hydrolyzed to the carboxylic acid.

Causality Behind Experimental Choices: The choice of a chiral ligand (e.g., BINAP) on the ruthenium catalyst creates a chiral environment that directs the hydrogenation to one face of the carbonyl group, resulting in the preferential formation of one enantiomer. The high pressure and specific temperature range are optimized to ensure efficient reaction kinetics and selectivity.

Chiral Pool Synthesis

Another effective strategy utilizes the "chiral pool," starting from readily available, enantiomerically pure precursors like (R)-Phenylalanine.[1]

Workflow for Chiral Pool Synthesis from (R)-Phenylalanine

Caption: Chiral Pool Synthesis Workflow.

Biocatalytic Methods

Enzymatic methods, such as the resolution of racemic mixtures using lipases or esterases, offer a green and highly selective alternative.[1] These methods can achieve high enantiomeric excess (>98% ee).[1]

Application in Drug Development: The Synthesis of ACE Inhibitors

(R)-2-Benzyl-3-hydroxypropanoic acid is a key intermediate in the synthesis of several ACE inhibitors.[2][3] ACE is a central enzyme in the renin-angiotensin system (RAS), which regulates blood pressure. By inhibiting ACE, these drugs prevent the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.

Signaling Pathway: Renin-Angiotensin System (RAS) and ACE Inhibition

Caption: ACE Inhibition within the Renin-Angiotensin System.

The stereochemistry of the chiral intermediate is often critical for the efficacy of the final drug product. For example, the synthesis of ACE inhibitors like Benazepril relies on key chiral intermediates to achieve its therapeutic effect.[6]

Analytical Characterization and Quality Control

Ensuring the chemical and enantiomeric purity of (R)-2-Benzyl-3-hydroxypropanoic acid is a critical step in the drug development pipeline. A multi-pronged analytical approach is necessary for comprehensive characterization.

Self-Validating Analytical Workflow

-

Structural Confirmation:

-

NMR Spectroscopy (¹H and ¹³C): Confirms the molecular structure and provides an initial assessment of purity.

-

Mass Spectrometry (MS): Determines the molecular weight.

-

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): A primary technique for quantifying chemical purity.[7]

-

-

Enantiomeric Purity Determination:

-

Chiral HPLC: The gold standard for separating and quantifying enantiomers to determine enantiomeric excess.[7][8] Development of a robust chiral separation method is essential.

-

Capillary Electrophoresis (CE): An alternative or complementary technique to chiral HPLC for enantiomeric separation, known for its high efficiency and low sample consumption.[9]

-

Table: Key Analytical Techniques and Their Roles

| Technique | Purpose | Key Parameters to Evaluate |

| ¹H and ¹³C NMR | Structural Elucidation | Chemical Shifts, Integration, Coupling Constants |

| Mass Spectrometry | Molecular Weight Verification | m/z Ratio |

| HPLC | Chemical Purity | Peak Area Percentage |

| Chiral HPLC/CE | Enantiomeric Purity | Enantiomeric Excess (ee%), Resolution (Rs) |

Conclusion

(R)-2-Benzyl-3-hydroxypropanoic acid stands as a testament to the importance of chiral chemistry in modern drug discovery and development. Its successful application hinges on the ability to synthesize it in a highly enantiomerically pure form and to rigorously characterize its quality. This guide has provided a foundational understanding of its synthesis, application, and analysis, intended to empower researchers and scientists in their pursuit of novel therapeutics.

References

- ResearchGate. (2024). Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems.

- Sigma-Aldrich. * (R)-2-BENZYL-3-HYDROXYPROPANOIC ACID | 123802-80-2*.

- Benchchem. (R)-2-Benzyl-3-hydroxypropanoic Acid | RUO.

- ResearchGate. Various approaches for the synthesis of selected ACE inhibitors building blocks. (1) Enantioselective resolution of rac.

- MDPI. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction.

- PubChem. 2-Benzyl-3-hydroxypropanoic acid | C10H12O3 | CID 562345.

- PubChem. (R)-2-Benzyl-3-hydroxypropanoic acid | C10H12O3 | CID 11805344.

- Analytical Chemistry.

- Sigma-Aldrich.

- CNR-IRIS.

- MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2-Benzyl-3-hydroxypropanoic acid | C10H12O3 | CID 562345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-2-Benzyl-3-hydroxypropanoic acid | C10H12O3 | CID 11805344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]

- 8. iris.cnr.it [iris.cnr.it]

- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of (R)-2-Benzyl-3-hydroxypropanoic Acid: A Technical Guide for Drug Discovery Professionals

Abstract

(R)-2-Benzyl-3-hydroxypropanoic acid is a chiral building block of significant interest in medicinal chemistry, primarily recognized for its role as a structural motif in the design of enzyme inhibitors. Its inherent stereochemistry and the presence of key functional groups—a carboxylic acid, a hydroxyl group, and a benzyl moiety—make it a valuable precursor for synthesizing targeted therapeutic agents. This guide provides an in-depth analysis of its core biological activity, focusing on its mechanism as a competitive inhibitor of zinc-dependent metalloproteinases, such as Carboxypeptidase A (CPA), and its potential relevance in the broader context of Matrix Metalloproteinase (MMP) inhibition. We further detail robust experimental protocols for characterizing its inhibitory action, offering a practical framework for researchers in drug development.

Introduction and Molecular Profile

(R)-2-Benzyl-3-hydroxypropanoic acid is an enantiomerically pure compound whose value lies in its specific three-dimensional structure, which is crucial for stereospecific interactions with biological targets.[1] The molecule's utility as a synthetic intermediate is well-established, particularly in the asymmetric synthesis of complex pharmaceuticals where precise stereochemistry dictates biological function.[1] While it serves primarily as a foundational scaffold, its intrinsic structure mimics the C-terminal end of peptide substrates for certain proteases, predisposing it to act as a competitive inhibitor.

The core biological activity of (R)-2-Benzyl-3-hydroxypropanoic acid and its close analogues is centered on the inhibition of metalloproteases. These enzymes, which require a metal ion (typically zinc) for their catalytic activity, are critical in numerous physiological and pathological processes, including tissue remodeling, inflammation, and tumor progression.[2][3][4]

Table 1: Molecular Profile of (R)-2-Benzyl-3-hydroxypropanoic Acid

| Property | Value | Source |

| IUPAC Name | (2R)-2-benzyl-3-hydroxypropanoic acid | [5] |

| Molecular Formula | C₁₀H₁₂O₃ | [5] |

| CAS Number | 123802-80-2 | [6] |

| Key Features | Chiral center, Carboxylic acid (zinc-binding group potential), Hydroxyl group (zinc-binding group potential), Benzyl group (hydrophobic interaction potential) | N/A |

Mechanism of Action: Inhibition of Zinc Metalloproteinases

The primary mechanism through which (R)-2-Benzyl-3-hydroxypropanoic acid exerts its biological effect is through competitive inhibition of zinc-dependent proteases, most notably Carboxypeptidase A (CPA).

Principal Target: Carboxypeptidase A (CPA)

Carboxypeptidase A is a well-characterized digestive exopeptidase that cleaves the C-terminal amino acid from a peptide chain, showing a preference for residues with aromatic or bulky aliphatic side chains.[7] Its active site contains a catalytic zinc(II) ion coordinated by specific amino acid residues, which is essential for its hydrolytic function.[7][8]

The inhibitory action of (R)-2-Benzyl-3-hydroxypropanoic acid is based on its structural analogy to a peptide substrate's terminal residue. The key interactions are:

-

Zinc Coordination: The carboxylic acid and/or the hydroxyl group of the inhibitor can coordinate with the active site zinc ion, displacing the catalytically essential water molecule.[8][9] This direct interaction with the catalytic center is a hallmark of many metalloprotease inhibitors.

-

Hydrophobic Pocket Interaction: The benzyl group of the inhibitor fits into the S1' hydrophobic pocket of CPA, which normally accommodates the side chain of the C-terminal amino acid of the substrate. This interaction is a primary determinant of binding affinity and specificity.[7]

-

Hydrogen Bonding: The inhibitor's functional groups can form hydrogen bonds with active site residues, such as Arg-127 and Arg-145, further stabilizing the enzyme-inhibitor complex and mimicking the binding of a true substrate.[10][11]

By occupying the active site, the inhibitor prevents the substrate from binding, thus competitively inhibiting the enzyme's catalytic activity. Kinetic studies on this compound have shown it to be a competitive inhibitor for CPA with a reported inhibition constant (Ki) of 610 µM.[9] A closely related analogue, 2-benzyl-3-hydroxybutanoic acid, demonstrated enhanced potency (Ki = 107 µM), suggesting that modifications to the core structure can significantly influence binding affinity.[9]

Caption: Competitive inhibition of Carboxypeptidase A.

Broader Implications: Matrix Metalloproteinase (MMP) Inhibition

The structural motifs present in (R)-2-Benzyl-3-hydroxypropanoic acid are highly relevant to the design of inhibitors for Matrix Metalloproteinases (MMPs). MMPs are a larger family of zinc-dependent endopeptidases crucial for extracellular matrix (ECM) degradation.[2][4] Dysregulation of MMP activity is implicated in diseases like arthritis, cancer, and cardiovascular disease.[4]

Synthetic MMP inhibitors often feature two key components:

-

A Zinc-Binding Group (ZBG) , such as a carboxylic acid or hydroxamate, that chelates the catalytic zinc ion.[3]

-

A substrate-like scaffold designed to fit into the enzyme's specificity pockets (S-pockets).[3]

(R)-2-Benzyl-3-hydroxypropanoic acid provides a scaffold that incorporates a potential ZBG (the carboxylate) and a hydrophobic moiety (the benzyl group) capable of interacting with the S1' subsite of various MMPs.[3] Therefore, it serves as an excellent starting point for the development of more potent and selective MMP inhibitors for therapeutic use.[12][13]

Experimental Protocols for Activity Assessment

To validate and quantify the biological activity of (R)-2-Benzyl-3-hydroxypropanoic acid or its derivatives, standardized enzymatic and cell-based assays are essential.

Protocol: Carboxypeptidase A Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibition constant (Ki) and mode of inhibition.[14]

Principle: The rate of hydrolysis of a chromogenic substrate by CPA is measured by monitoring the change in absorbance over time. The presence of a competitive inhibitor will decrease the reaction rate.

Materials:

-

Bovine Pancreatic Carboxypeptidase A (CPA)

-

Substrate: O-(trans-p-chlorocinnamoyl)-L-β-phenyllactate (Cl-CPL)

-

Inhibitor: (R)-2-Benzyl-3-hydroxypropanoic acid

-

Buffer: 50 mM Tris-HCl, pH 7.5, containing 0.5 M NaCl

-

Spectrophotometer and quartz cuvettes

Procedure:

-

Solution Preparation: Prepare stock solutions of CPA, Cl-CPL, and the inhibitor in appropriate solvents (e.g., buffer, DMSO).

-

Assay Setup: In a 1 mL cuvette, combine 950 µL of buffer, 20 µL of substrate stock solution, and 10 µL of inhibitor stock solution at various concentrations (a vehicle control with no inhibitor must be included). Mix gently and allow to equilibrate to 25°C.

-

Reaction Initiation: Initiate the reaction by adding 20 µL of the CPA enzyme stock solution.

-

Data Acquisition: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 320 nm for 3-5 minutes. The rate of substrate hydrolysis is directly proportional to the rate of absorbance change.

-

Data Analysis: Calculate the initial velocity (v₀) from the linear portion of the absorbance vs. time plot for each inhibitor concentration.

-

Determination of Ki: Plot the data using a Dixon plot (1/v₀ vs. [Inhibitor]) or by fitting the velocity data to the Morrison equation for tight-binding inhibitors if applicable.[14] This analysis will reveal the mode of inhibition and the Ki value.[15][16]

Caption: Workflow for Carboxypeptidase A inhibition assay.

Protocol: Gelatin Zymography for MMP Inhibition

This cell-based assay is used to assess the inhibitory effect of a compound on the activity of secreted gelatinases (MMP-2 and MMP-9).[17][18]

Principle: MMPs secreted by cultured cells are separated by size on a polyacrylamide gel containing gelatin. After renaturation, the MMPs digest the gelatin in their vicinity. Areas of digestion appear as clear bands against a stained background, and the intensity of these bands is inversely proportional to the inhibitory activity of the compound tested.[19][20]

Materials:

-

Cell line known to secrete MMP-2/MMP-9 (e.g., HT-1080 fibrosarcoma cells)

-

Cell culture media (serum-free for collection)

-

(R)-2-Benzyl-3-hydroxypropanoic acid

-

SDS-PAGE equipment

-

10% Polyacrylamide gels co-polymerized with 0.1% gelatin

-

Washing Buffer: 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5

-

Incubation Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM CaCl₂, 1 µM ZnCl₂, 1% Triton X-100

-

Staining Solution: 0.5% Coomassie Brilliant Blue R-250

-

Destaining Solution

Procedure:

-

Cell Treatment: Culture cells to ~80% confluency. Replace the growth medium with serum-free medium containing various concentrations of the inhibitor. Incubate for 24-48 hours.

-

Sample Collection: Collect the conditioned media and centrifuge to remove cells and debris.

-

Electrophoresis: Mix the conditioned media with non-reducing sample buffer and load onto the gelatin-containing polyacrylamide gel. Run the electrophoresis at 4°C.

-

Enzyme Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in Washing Buffer to remove SDS and allow the enzymes to renature.

-

Enzyme Activity: Incubate the gel in Incubation Buffer at 37°C for 18-24 hours. This allows the active MMPs to digest the gelatin substrate.

-

Staining and Visualization: Stain the gel with Coomassie Blue for 1 hour, followed by destaining until clear bands appear against a dark blue background. These clear bands represent areas of gelatinolytic activity.

-

Quantification: Digitize the gel image and use densitometry software to quantify the area and intensity of the clear bands. Compare the activity in treated samples to the untreated control.

Conclusion and Future Directions

(R)-2-Benzyl-3-hydroxypropanoic acid is a fundamentally important molecule whose biological activity is primarily expressed through the competitive inhibition of zinc metalloproteinases. Its efficacy against Carboxypeptidase A is well-documented, and its structural features make it a highly relevant scaffold for the rational design of inhibitors targeting the broader Matrix Metalloproteinase family. The experimental protocols detailed herein provide a robust framework for researchers to evaluate this compound and its derivatives, facilitating the development of novel therapeutics for a range of diseases driven by pathological protease activity. Future research should focus on leveraging this chiral scaffold to create derivatives with enhanced potency and selectivity for specific MMP subtypes, thereby minimizing off-target effects and improving therapeutic outcomes.

References

-

Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]

-

Christianson, D. W., & Lipscomb, W. N. (1986). Mechanism of carboxypeptidase A: hydration of a ketonic substrate analogue. Proceedings of the National Academy of Sciences, 83(20), 7568-7572. [Link]

-

Fernandez-Patron, C., Martinez-Cuesta, M. A., & Salas, F. A. (2003). Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography. Methods in Molecular Biology, 225, 237–246. [Link]

-

Jin, J. Y., Tian, G. R., & Kim, D. H. (2012). Synthesis and evaluation of 2-benzyl-3-hydroxybutanoic acid as inhibitor for carboxypeptidase A. Journal of Chemical and Pharmaceutical Research, 4(1), 1-4. [Link]

-

Lauer-Fields, J. L., & Fields, G. B. (2018). Zymographic Techniques for the Analysis of Matrix Metalloproteinases and their Inhibitors. Current Protocols in Protein Science, 92(1), 21.25.1–21.25.16. [Link]

-

García-Pardo, J., & Oliva, B. (2005). Structure and mechanism of carboxypeptidase A. ResearchGate. [Link]

-

Kupai, K., & Szucs, G. (2017). Gel-Based Gelatin Zymography to Examine Matrix Metalloproteinase Activity in Cell Culture. Methods in Molecular Biology, 1626, 141–149. [Link]

-

Grobelny, D., Goli, U. B., & Galardy, R. E. (1989). 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues. Biochemistry, 28(12), 4948–4951. [Link]

-

Schechter, I. (1970). A Mechanism of Action for Carboxypeptidase A. Proceedings of the National Academy of Sciences, 65(3), 737–744. [Link]

-

Brand, M., & Hofmann, H. J. (2024). Mode of Metal Ligation Governs Inhibition of Carboxypeptidase A. Molecules, 29(1), 1-15. [Link]

-

National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]

-

Singh, S., & Kumar, A. (2020). Enzyme assay techniques and protocols. ResearchGate. [Link]

-

National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]

-

Wikipedia. Carboxypeptidase A. [Link]

-

Jin, J. Y., Tian, G. R., & Kim, D. H. (2003). Optically active 2-benzyl-3-methanesulfinylpropanoic acid: Synthesis and evaluation as inhibitors for carboxypeptidase A. Bioorganic & Medicinal Chemistry, 11(20), 4377–4381. [Link]

-

Winer, A., Adams, S., & Mignatti, P. (2018). Challenges in Matrix Metalloproteinases Inhibition. Biomolecules, 8(4), 143. [Link]

-

Lauer-Fields, J. L., & Fields, G. B. (2015). Second Generation Triple-Helical Peptide Inhibitors of Matrix Metalloproteinases. Journal of Medicinal Chemistry, 58(1), 108–120. [Link]

-

PubChem. (R)-2-Benzyl-3-hydroxypropanoic acid. National Center for Biotechnology Information. [Link]

-

Saha, A., & Sanyal, S. (2013). QSAR Rationale of Matrix Metalloproteinase Inhibition Activity in a Class of Carboxylic Acid Based Compounds. British Journal of Pharmaceutical Research, 3(4), 697-721. [Link]

-

Fields, G. B. (2015). New strategies for targeting matrix metalloproteinases. ResearchGate. [Link]

-

Wu, Y., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 989830. [Link]

-

Cabral-Pacheco, G. A., et al. (2020). The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases. International Journal of Molecular Sciences, 21(24), 9739. [Link]

-

Larsen, K. S., & Auld, D. S. (1989). Carboxypeptidase A: mechanism of zinc inhibition. Biochemistry, 28(25), 9620–9625. [Link]

-

Gomes, G. S., et al. (2023). Carboxypeptidase inhibitors from Solanaceae as a new subclass of pathogenesis related peptide aiming biotechnological targets for plant defense. Frontiers in Plant Science, 14, 1243505. [Link]

-

Tarlac, A., & Lamed, R. (2020). Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria. Frontiers in Bioengineering and Biotechnology, 8, 593. [Link]

-

Kotha, S., & Sunnam, S. (2021). Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. Molecules, 26(11), 3236. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (R)-2-Benzyl-3-hydroxypropanoic acid | C10H12O3 | CID 11805344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (R)-2-Benzyl-3-hydroxypropanoic acid - CAS:123802-80-2 - 阿镁生物 [amaybio.com]

- 7. Carboxypeptidase A - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. jocpr.com [jocpr.com]

- 10. Mode of Metal Ligation Governs Inhibition of Carboxypeptidase A | MDPI [mdpi.com]

- 11. Optically active 2-benzyl-3-methanesulfinylpropanoic acid: Synthesis and evaluation as inhibitors for carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Second Generation Triple-Helical Peptide Inhibitors of Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. docs.abcam.com [docs.abcam.com]

- 18. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. Gel-Based Gelatin Zymography to Examine Matrix Metalloproteinase Activity in Cell Culture | Springer Nature Experiments [experiments.springernature.com]

The Cornerstone of Asymmetric Synthesis: A Technical Guide to (R)-2-Benzyl-3-hydroxypropanoic Acid

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the stereochemical identity of a molecule is not a mere detail but a critical determinant of its therapeutic efficacy and safety. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, leading to often dramatically different physiological responses to enantiomers of the same drug molecule. This reality underscores the critical importance of chiral building blocks—enantiomerically pure compounds that serve as foundational scaffolds for the synthesis of complex, stereochemically defined active pharmaceutical ingredients (APIs).[1] Among these vital synthons, (R)-2-Benzyl-3-hydroxypropanoic acid has emerged as a particularly valuable and versatile intermediate.

This technical guide provides an in-depth exploration of (R)-2-Benzyl-3-hydroxypropanoic acid, intended for researchers, scientists, and professionals in drug development. We will delve into its synthesis, physicochemical properties, and, most importantly, its application as a cornerstone in the asymmetric synthesis of life-saving therapeutics, with a particular focus on Angiotensin-Converting Enzyme (ACE) inhibitors.

Physicochemical Properties and Spectroscopic Data

(R)-2-Benzyl-3-hydroxypropanoic acid is a white to yellow solid at room temperature.[2] A comprehensive understanding of its physical and spectral properties is paramount for its effective use in synthesis and for quality control.

| Property | Value | Source |

| CAS Number | 123802-80-2 | [3] |

| Molecular Formula | C₁₀H₁₂O₃ | [4][5] |

| Molecular Weight | 180.20 g/mol | [3][4][5] |

| Appearance | White to Yellow Solid | [2] |

| Melting Point | Not readily available in cited sources | |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. Limited solubility in water. | Inferred from synthetic protocols |

| Storage Temperature | Room temperature | [2] |

Spectroscopic Data:

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): A predicted ¹³C NMR spectrum would display distinct signals for the carboxyl carbon (around 175-180 ppm), the aromatic carbons of the benzyl group (in the 125-140 ppm region), the benzylic carbon, the chiral methine carbon, and the hydroxymethyl carbon.

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the hydroxyl group (O-H stretch) around 3400-3200 cm⁻¹, a strong absorption for the carbonyl group of the carboxylic acid (C=O stretch) around 1700-1725 cm⁻¹, and absorptions corresponding to the aromatic C-H and C=C bonds of the benzyl group.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns would involve the loss of water, carbon dioxide, and cleavage of the benzyl group.

Enantioselective Synthesis: Mastering Stereocontrol

The synthesis of (R)-2-Benzyl-3-hydroxypropanoic acid with high enantiomeric purity is a testament to the power of modern asymmetric catalysis. The most robust and industrially scalable method involves the asymmetric hydrogenation of a prochiral β-ketoester, methyl 2-benzyl-3-oxopropanoate.

The Causality of Catalyst Selection: The Ru-BINAP System

The choice of a chiral catalyst is the lynchpin of this enantioselective transformation. Ruthenium complexes bearing the atropisomeric bisphosphine ligand 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) are preeminent in this field. The chirality of the catalyst is derived from the restricted rotation around the C-C bond connecting the two naphthalene rings, creating a stable, chiral C₂-symmetric environment.

The mechanism of hydrogen transfer from the Ru-H species to the ketone is believed to proceed through a highly organized, six-membered transition state. The chiral scaffold of the BINAP ligand orchestrates the approach of the substrate, effectively blocking one face of the carbonyl group from the incoming hydride and allowing attack on the other, leading to the preferential formation of one enantiomer. The benzyl group of the substrate interacts with the phenyl groups of the BINAP ligand through non-covalent interactions, further locking the substrate into a specific orientation within the chiral pocket of the catalyst. This precise stereochemical control consistently delivers the desired (R)-enantiomer with excellent enantiomeric excess (>98% ee).

Experimental Workflow: A Step-by-Step Protocol

The synthesis of (R)-2-Benzyl-3-hydroxypropanoic acid can be conceptualized as a two-stage process: the asymmetric hydrogenation of the corresponding β-ketoester followed by the hydrolysis of the resulting ester.

Figure 1: Overall synthetic workflow for (R)-2-Benzyl-3-hydroxypropanoic acid.

Protocol 1: Asymmetric Hydrogenation of Methyl 2-benzyl-3-oxopropanoate

-

Catalyst Preparation: In an inert atmosphere glovebox, a Schlenk flask is charged with a chiral ruthenium catalyst, such as [RuCl((R)-BINAP)(p-cymene)]Cl (0.1–0.5 mol%).

-

Reaction Setup: The flask is removed from the glovebox, evacuated, and backfilled with argon. Anhydrous methanol is added as the solvent.

-

Substrate Addition: Methyl 2-benzyl-3-oxopropanoate is added to the reaction mixture.

-

Hydrogenation: The flask is placed in a high-pressure autoclave. The autoclave is purged several times with hydrogen gas before being pressurized to 50–100 bar of hydrogen.

-

Reaction Conditions: The reaction mixture is stirred vigorously at a controlled temperature of 25–40 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the autoclave is carefully depressurized. The reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield (R)-methyl 2-benzyl-3-hydroxypropanoate.

Protocol 2: Hydrolysis of (R)-Methyl 2-benzyl-3-hydroxypropanoate

-

Saponification: The purified (R)-methyl 2-benzyl-3-hydroxypropanoate is dissolved in a mixture of methanol and a 1 M aqueous solution of sodium hydroxide.

-

Reaction Monitoring: The mixture is stirred at room temperature, and the reaction progress is monitored by TLC until the starting material is completely consumed.

-

Work-up: The methanol is removed under reduced pressure. The remaining aqueous solution is washed with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Acidification and Isolation: The aqueous layer is cooled in an ice bath and carefully acidified to a pH of 2-3 with a 1 M aqueous solution of hydrochloric acid.

-

Purification: The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to afford pure (R)-2-Benzyl-3-hydroxypropanoic acid.

Application in Drug Synthesis: The Case of ACE Inhibitors

The true value of a chiral building block is realized in its successful incorporation into a medicinally important molecule. (R)-2-Benzyl-3-hydroxypropanoic acid and its derivatives are pivotal intermediates in the synthesis of several Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and congestive heart failure.[6][7][8]

Mechanism of Action of ACE Inhibitors

ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure. It converts the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, these drugs reduce the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. The design of many ACE inhibitors is based on mimicking the structure of the natural substrate of ACE, and the stereochemistry of the inhibitor is crucial for its binding to the enzyme's active site.

Synthetic Application in the Preparation of Benazepril

Benazepril is a potent ACE inhibitor where the stereochemistry of the side chain, derived from a chiral building block similar to (R)-2-Benzyl-3-hydroxypropanoic acid, is critical for its therapeutic activity. The synthesis involves the coupling of an activated derivative of the chiral acid with a cyclic amine intermediate.

Figure 2: Generalized synthetic route to Benazepril using an activated derivative of (R)-2-Benzyl-3-hydroxypropanoic acid.

Protocol 3: Synthesis of a Benazepril Analogue (Illustrative)

-

Esterification: (R)-2-Benzyl-3-hydroxypropanoic acid is first converted to its ethyl ester using standard esterification methods (e.g., Fischer esterification).

-

Activation of the Hydroxyl Group: The hydroxyl group of the ethyl ester is then activated by converting it into a good leaving group, such as a mesylate or triflate. This is typically achieved by reacting the alcohol with methanesulfonyl chloride or triflic anhydride in the presence of a non-nucleophilic base like triethylamine or pyridine.

-

Nucleophilic Substitution: The activated ester is then reacted with the appropriate 3-amino-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one derivative. This Sₙ2 reaction proceeds with inversion of configuration at the carbon bearing the leaving group, if applicable, and forms the crucial C-N bond of the final drug molecule.

-

Deprotection: Any protecting groups on the benzazepinone nitrogen or the carboxylic acid are removed in the final step to yield Benazepril.

Conclusion: An Indispensable Tool for Asymmetric Synthesis

(R)-2-Benzyl-3-hydroxypropanoic acid stands as a prime example of a chiral building block that has profoundly impacted the field of pharmaceutical synthesis. Its efficient and highly enantioselective preparation, primarily through asymmetric hydrogenation, provides a reliable source of this valuable intermediate. Its successful application in the synthesis of complex and life-saving drugs like ACE inhibitors highlights the indispensable role of such chiral synthons in modern medicine. For the synthetic chemist, a thorough understanding of the synthesis, properties, and reactivity of (R)-2-Benzyl-3-hydroxypropanoic acid is not just an academic exercise but a gateway to the creation of novel and improved therapeutics that can benefit human health. The principles of stereocontrol and rational catalyst design that underpin its synthesis are central to the ongoing evolution of asymmetric synthesis and drug discovery.

References

-

PubChem. (n.d.). 2-Benzyl-3-hydroxypropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0144295). Retrieved from [Link]

-

PubChem. (n.d.). (R)-2-hydroxypropionic acid benzyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000700). Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Benzyl-3-hydroxypropanoic acid - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

- Google Patents. (n.d.). A process for the preparation of benazepril hydrochloride.

- Enamine. (n.d.). Chiral Building Blocks Selection. Retrieved from [https://enamine.net/hit-finding/building-blocks-for-synthesis/chiral-building-blocks-selection]

- Google Patents. (n.d.). Process for preparation of benazepril.

-

SpectraBase. (n.d.). Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of benazepril intermediate and benazepril hydrochloride.

-

da Silva, J. F. M., et al. (1999). Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs. SciELO. Retrieved from [Link]

-

New Drug Approvals. (2013). BENAZEPRIL HYDROCHLORIDE SYNTHESIS AND REVIEW. Retrieved from [Link]

-

Xu, G. C., & Ni, Y. (2015). Bioreductive preparation of ACE inhibitors precursor (R)-2-hydroxy-4-phenylbutanoate esters: Recent advances and future perspectives. ResearchGate. Retrieved from [Link]

-

MDPI. (2013). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][4][9]diazepin-2-ylamino)benzoate. Retrieved from [Link]

-

ChemBK. (n.d.). (S)-2-benzyl-3-hydroxypropanoic acid(WXC06113). Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). (R)-2-Benzyl-3-hydroxypropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. WO2005009972A2 - Process for preparation of benazepril - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. 2-Benzyl-3-hydroxypropanoic acid | C10H12O3 | CID 562345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. fulir.irb.hr [fulir.irb.hr]

- 9. (R)-2-hydroxypropionic acid benzyl ester | C10H12O3 | CID 5324736 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of (R)-2-Benzyl-3-hydroxypropanoic Acid

Introduction

(R)-2-Benzyl-3-hydroxypropanoic acid is a chiral building block of significant value in medicinal chemistry and asymmetric synthesis.[1] Its structure, featuring a carboxylic acid, a primary alcohol, a benzyl group, and a defined stereocenter, makes it a versatile precursor for complex molecular architectures.[1] Unambiguous confirmation of its structure and purity is paramount for its application in drug development and other high-stakes research.

This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this molecule. The focus extends beyond mere data presentation to the underlying principles and experimental considerations that ensure data integrity and reliability, adhering to the principles of Good Laboratory Practice (GLP).[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom.

Expert Insights: What to Expect from the Spectra

The structure of (R)-2-Benzyl-3-hydroxypropanoic acid suggests a distinct set of signals. The presence of a chiral center at the C2 position makes the adjacent methylene protons (on C1 and C3) diastereotopic, meaning they are chemically non-equivalent and should, in principle, appear as distinct signals with coupling to each other.

-

¹H NMR: We anticipate signals for the five aromatic protons of the benzyl group, the benzylic methylene protons, the methine proton at the chiral center, the hydroxymethyl protons, and the exchangeable protons of the hydroxyl and carboxylic acid groups.

-

¹³C NMR: We expect ten distinct signals corresponding to each carbon atom in the molecule, as there are no elements of symmetry that would make any carbons chemically equivalent. The carbonyl carbon of the carboxylic acid will be the most downfield signal.[5][6]

Predicted Spectroscopic Data

While a definitive, published high-resolution spectrum can be elusive, we can predict the chemical shifts based on established data for similar functional groups.[5][6][7][8]

Table 1: Predicted NMR Data for (R)-2-Benzyl-3-hydroxypropanoic Acid

| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |

| Phenyl | 7.20 - 7.40 | Multiplet | 5H | C₆H ₅ |

| Hydroxymethyl | 3.70 - 3.90 | Multiplet | 2H | CH ₂OH |

| Methine | 2.90 - 3.10 | Multiplet | 1H | C₆H₅CH₂CH |

| Benzyl Methylene | 2.70 - 2.90 | Multiplet | 2H | C₆H₅CH ₂ |

| Acid/Alcohol OH | Variable | Broad Singlet | 2H | COOH, COH |

| ¹³C NMR (Predicted) | δ (ppm) | Assignment |

| Carbonyl | 175 - 180 | C OOH |

| Aromatic C (quat) | 138 - 140 | C -CH₂ |

| Aromatic CH | 126 - 130 | C H (Phenyl) |

| Hydroxymethyl | 62 - 66 | C H₂OH |

| Methine | 45 - 50 | C H(COOH) |

| Benzyl Methylene | 36 - 40 | PhC H₂ |

Protocol: High-Resolution NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data, a cornerstone of GLP.[4]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of (R)-2-Benzyl-3-hydroxypropanoic acid.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. DMSO-d₆ is often preferred for hydroxy acids as it allows for the observation of exchangeable OH protons.

-

Transfer the solution to a high-quality 5 mm NMR tube.

-

-

Instrument Setup & Calibration:

-

Use a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

-

Ensure the instrument has been recently calibrated and its performance verified.[3]

-

Insert the sample into the magnet.

-

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

-

Acquire a standard ¹H spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Carefully phase the spectrum and apply baseline correction.

-

Calibrate the ¹H spectrum by setting the residual solvent peak to its known chemical shift (e.g., DMSO at 2.50 ppm). Calibrate the ¹³C spectrum accordingly.

-

Integrate the ¹H signals to determine the relative proton ratios.

-

Visualization: NMR Workflow

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expert Insights: Key Vibrational Bands

The structure contains three key functional groups that will give rise to prominent, characteristic absorption bands:

-

O-H Stretch: Two O-H groups are present (alcohol and carboxylic acid). Carboxylic acid O-H stretches are famously broad, often spanning from 3300 to 2500 cm⁻¹, due to strong hydrogen bonding. The alcohol O-H stretch will appear as a broad band centered around 3400 cm⁻¹.[9]

-

C=O Stretch: The carbonyl group of the carboxylic acid will produce a strong, sharp absorption band in the region of 1700-1725 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

Spectroscopic Data

Table 2: Characteristic IR Absorption Bands for (R)-2-Benzyl-3-hydroxypropanoic Acid

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400 (broad) | Medium-Strong | O-H Stretch | Alcohol |

| 3300-2500 (very broad) | Strong | O-H Stretch | Carboxylic Acid |

| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic |

| 3000-2850 | Medium-Weak | C-H Stretch | Aliphatic |

| 1725-1700 | Strong | C=O Stretch | Carboxylic Acid |

| 1600, 1495, 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis

ATR is a modern technique that requires minimal sample preparation and is highly reproducible.[10]

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal. This is crucial for data integrity as it is subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount (a few milligrams) of the solid (R)-2-Benzyl-3-hydroxypropanoic acid directly onto the ATR crystal.

-

Lower the press arm to ensure firm and uniform contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) is standard practice to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-